molecular formula C22H18N2O3S B089524 6,8-dianilinonaphthalene-1-sulfonic acid CAS No. 129-93-1

6,8-dianilinonaphthalene-1-sulfonic acid

Cat. No.: B089524
CAS No.: 129-93-1
M. Wt: 390.5 g/mol
InChI Key: USFSONWQSVCJBO-UHFFFAOYSA-N
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Description

6,8-dianilinonaphthalene-1-sulfonic acid is an organic compound with the molecular formula C22H18N2O3S. It is a derivative of naphthalenesulfonic acid, featuring two phenylamino groups attached to the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dianilinonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of phenylamino groups. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalenesulfonic acid. Subsequently, the phenylamino groups are introduced through a nucleophilic substitution reaction using aniline under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6,8-dianilinonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonate or sulfinate derivatives, and various substituted naphthalenesulfonic acid derivatives .

Scientific Research Applications

6,8-dianilinonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of protein-ligand interactions due to its ability to bind to hydrophobic regions of proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a fluorescent probe for diagnostic purposes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-dianilinonaphthalene-1-sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The phenylamino groups facilitate binding to hydrophobic regions, while the sulfonic acid group enhances solubility and reactivity. This dual functionality allows the compound to act as a versatile probe in biochemical assays and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dianilinonaphthalene-1-sulfonic acid is unique due to the presence of two phenylamino groups, which enhance its binding affinity and specificity in biochemical applications. This makes it a valuable tool in scientific research, particularly in the study of protein-ligand interactions and the development of diagnostic probes .

Properties

IUPAC Name

6,8-dianilinonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-28(26,27)21-13-7-8-16-14-19(23-17-9-3-1-4-10-17)15-20(22(16)21)24-18-11-5-2-6-12-18/h1-15,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFSONWQSVCJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C3C(=C2)C=CC=C3S(=O)(=O)O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059608
Record name 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)-
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-93-1
Record name 6,8-Bis(phenylamino)-1-naphthalenesulfonic acid
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Record name 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)-
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Record name Diphenyl Epsilon Acid
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Record name 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)-
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Record name 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)-
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Record name 6,8-dianilinonaphthalene-1-sulphonic acid
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Record name 6,8-Dianilinonaphthalene-1-sulfonic acid
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